5-bromo-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
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Overview
Description
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials used, the reactions involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include looking at what reactants are needed, what products are formed, and what conditions are required for the reaction to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Anticancer Activities
Several studies have investigated the anticancer properties of compounds structurally related to "5-bromo-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide". For instance, derivatives of thiadiazole have been synthesized and evaluated for their anticancer activity. Compounds with bromo and thiocyanato substituents have shown selective activity towards leukemic cancer cell lines, highlighting the potential of thiadiazole derivatives in cancer therapy (Noolvi et al., 2011). Similarly, novel thiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent anticancer agents, demonstrating significant in vitro activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives substituted with thiadiazole groups has revealed their potential as photosensitizers in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for Type II PDT mechanisms (Pişkin et al., 2020).
Antimicrobial Activities
Thiadiazole derivatives have also been explored for their antimicrobial activities. For instance, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities, with some compounds displaying significant efficacy (Lamani et al., 2009).
Synthesis of Heterocyclic Compounds
The chemical synthesis and evaluation of various heterocyclic compounds incorporating thiadiazole units have been a significant area of research. These compounds are of interest due to their diverse pharmacological properties, including anticancer and antimicrobial activities. For example, synthesis techniques have been developed for novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, showcasing the versatility of thiadiazole derivatives in medicinal chemistry (Nikpour et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
5-bromo-N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3OS2/c1-3-7(2)20-13-18-17-12(21-13)16-11(19)9-6-8(14)4-5-10(9)15/h4-7H,3H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUZNPMMWKRZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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